Cas no 84624-17-9 (Fmoc-D-Val-OH)

Fmoc-D-Val-OH structure
Fmoc-D-Val-OH structure
商品名:Fmoc-D-Val-OH
CAS番号:84624-17-9
MF:C20H21NO4
メガワット:339.38504576683
MDL:MFCD00062953
CID:60735
PubChem ID:87559420

Fmoc-D-Val-OH 化学的及び物理的性質

名前と識別子

    • N-Fmoc-D-Valine
    • N-(9-fluorenylmethoxycarbonyl)-D-valine
    • Fmoc-D-Val-OH
    • NALPHA-9-Fluorenylmethoxycarbonyl-D-valine
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine
    • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl) amino)-3-methylbutanoic acid
    • 9-FLUORENYLMETHOXYCARBONYL-D-VALINE
    • FMOC-D-Valine
    • D-Fmoc-Val-Cl
    • FMOC-D-VAL
    • Fmoc-Val-OH
    • 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
    • D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • PubChem10061
    • (((9H-fluoren-9-yl)methoxy)carbonyl)-D-valine
    • KSC447S9T
    • UGNIYGNGCNXHTR-GOSISDBHSA-N
    • ANW-3
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine (ACI)
    • (2R)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3-methylbutanoic acid
    • (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbutanoic acid
    • (R)-N-Fmoc-valine
    • 289: PN: US20070042401 PAGE: 37 claimed protein
    • 980: PN: WO2006135786 PAGE: 70 claimed protein
    • D-Fmoc-Valine
    • N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-VALINE
    • 84624-17-9
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine; (R)-N-Fmoc-valine; 289: PN: US20070042401 PAGE: 37 Claimed Protein; 980: PN: WO2006135786 PAGE: 70 Claimed Protein; D-Fmoc-Valine; N-(9-Fluorenylmethoxycarbonyl)-D-valine
    • AKOS015922880
    • J-300297
    • MFCD00062953
    • AS-12719
    • Fmoc-D-Val-OH, >=98.0% (HPLC)
    • O10159
    • F0610
    • CS-W009835
    • EN300-650079
    • Q-101851
    • M03380
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
    • HY-W009119
    • 2VNB3QAH2H
    • (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoic acid
    • SCHEMBL799720
    • (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methylbutanoic acid
    • MDL: MFCD00062953
    • インチ: 1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1
    • InChIKey: UGNIYGNGCNXHTR-GOSISDBHSA-N
    • ほほえんだ: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@@H](C(=O)O)C(C)C
    • BRN: 6489548

計算された属性

  • せいみつぶんしりょう: 339.147058g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 339.147058g/mol
  • 単一同位体質量: 339.147058g/mol
  • 水素結合トポロジー分子極性表面積: 75.6Ų
  • 重原子数: 25
  • 複雑さ: 470
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • ゆうかいてん: 144.0 to 148.0 deg-C
  • すいようせい: Solubility in methanol (almost transparency). Slightly soluble in water.
  • PSA: 75.63000
  • LogP: 4.02520
  • ようかいせい: 未確定
  • ひせんこうど: 17 º (c=1, DMF)

Fmoc-D-Val-OH セキュリティ情報

Fmoc-D-Val-OH 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Fmoc-D-Val-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
133538-100G
Fmoc-D-valine, 99%
84624-17-9 99%
100G
¥ 1526 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NJ662-25g
Fmoc-D-Val-OH
84624-17-9 98%
25g
¥114.0 2022-05-30
eNovation Chemicals LLC
D507982-5g
N-FMoc-D-Valine
84624-17-9 97%
5g
$110 2024-05-24
eNovation Chemicals LLC
D507982-10g
N-FMoc-D-Valine
84624-17-9 97%
10g
$120 2024-05-24
abcr
AB165288-100 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-valine, 95% (Fmoc-D-Val-OH); .
84624-17-9 95%
100g
€160.90 2023-05-08
Enamine
EN300-650079-0.25g
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
84624-17-9 95%
0.25g
$19.0 2023-07-06
eNovation Chemicals LLC
D503815-100g
FMOC-D-Valine
84624-17-9 >95%
100g
$370 2024-05-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F0610-5G
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine
84624-17-9 >98.0%(T)(HPLC)
5g
¥190.00 2024-04-15
abcr
AB165288-25 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-valine, 95% (Fmoc-D-Val-OH); .
84624-17-9 95%
25g
€89.30 2023-05-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H59570-1g
N-Fmoc-D-valine, 98%
84624-17-9 98%
1g
¥550.00 2023-03-01

Fmoc-D-Val-OH 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1,1-Dimethylethyl N-[(1R)-2-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-1-(1-methy… (reaction products with mercaptopropyl silica gel)
リファレンス
Chromatographic enantiomer separation using 9-amino-9-(deoxy)-epiquinine-derived chiral selectors: control of chiral recognition via introduction of additional stereogenic centers
Maier, Norbert M.; Greco, Elisa; Petrovaj, Jan; Lindner, Wolfgang, Acta Chimica Slovenica, 2012, 59(3), 454-463

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Preparation of an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column for the enantioseparation of amino acids by nano-liquid chromatography
Xu, Dongsheng; Wang, Qiqin ; Sanchez-Lopez, Elena; Jiang, Zhengjin ; Marina, Maria Luisa, Journal of Chromatography A, 2019, 1593, 63-72

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: 1H-Imidazole, 1-butyl-2-methyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Ethanol ,  Water ;  360 min, 80 °C
リファレンス
Anion Dependent Imidazolium Protic Ionic Liquid Catalyzed Solvent-Free General Strategy for Chemoselective Fmoc and Cbz Protection of Amines and Their Chiral Analogues
Chakraborty, Ankita; Purkait, Rakesh; De, Utpal C.; Maiti, Dilip K.; Majumdar, Swapan, ChemistrySelect, 2016, 1(11), 2668-2672

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
リファレンス
Ureidopeptide-based Bronsted bases. Design, synthesis, and application to the catalytic enantioselective synthesis of β-amino nitriles from (arylsulfonyl)acetonitriles
Diosdado, Saioa; Lopez, Rosa; Palomo, Claudio, Chemistry - A European Journal, 2014, 20(21), 6526-6531

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  60 min, rt
1.2 Reagents: Methanol ;  10 min, rt
リファレンス
Structure-Activity Relationship of Kahalalide F Synthetic Analogues
Jimenez, Jose C.; Lopez-Macia, Angel; Gracia, Carol; Varon, Sonia; Carrascal, Marta; et al, Journal of Medicinal Chemistry, 2008, 51(16), 4920-4931

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Preparation and evaluation of novel chiral stationary phases based on quinine derivatives comprising crown ether moieties
Wang, Dongqiang; Zhao, Jianchao; Wu, Haixia; Wu, Haibo; Cai, Jianfeng; et al, Journal of Separation Science, 2015, 38(2), 205-210

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith in micro-liquid chromatography
Wang, Qiqin; Zhu, Peijie; Ruan, Meng; Wu, Huihui; Peng, Kun; et al, Journal of Chromatography A, 2016, 1444, 64-73

Fmoc-D-Val-OH Raw materials

Fmoc-D-Val-OH Preparation Products

Fmoc-D-Val-OHに関する追加情報

Introduction to Fmoc-D-Val-OH (CAS No. 84624-17-9)

Fmoc-D-Val-OH, with the Chemical Abstracts Service (CAS) number 84624-17-9, is a crucial building block in the field of peptide synthesis and medicinal chemistry. This compound, formally known as 9-fluorenylmethoxycarbonyl-D-valine, is widely utilized for the protection of the amino group in D-valine during solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is particularly favored due to its ease of removal under mild basic conditions, making it a versatile and reliable choice in synthetic chemistry.

The structure of Fmoc-D-Val-OH consists of a D-valine residue with an Fmoc group attached to the amino nitrogen. D-valine, an enantiomer of L-valine, is an essential amino acid that plays a significant role in various biological processes. The Fmoc protecting group is characterized by its large, bulky fluorene moiety, which effectively shields the amino group from unwanted reactions during peptide synthesis. This protection strategy ensures high yields and purity in the final peptide products.

Recent advancements in the field of medicinal chemistry have highlighted the importance of Fmoc-D-Val-OH in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of Fmoc-protected amino acids, including Fmoc-D-Val-OH, in the synthesis of cyclic peptides with potent antimicrobial activity. These cyclic peptides showed significant efficacy against multidrug-resistant bacteria, making them promising candidates for addressing the growing global health threat of antibiotic resistance.

In another notable study, researchers at the University of California, San Francisco (UCSF) utilized Fmoc-D-Val-OH in the synthesis of peptidomimetics designed to target specific protein-protein interactions. The peptidomimetics were shown to effectively disrupt these interactions, leading to potential applications in cancer therapy and other diseases characterized by aberrant protein interactions. The precision and reliability of Fmoc protection were critical in achieving high yields and purity in these complex synthetic pathways.

The versatility of Fmoc-D-Val-OH extends beyond its use in peptide synthesis. It is also employed in the development of small molecule inhibitors and other bioactive compounds. A recent review article in Chemical Reviews (2023) highlighted the role of Fmoc-protected amino acids in the synthesis of small molecules with diverse biological activities, including enzyme inhibitors and receptor agonists/antagonists. The review emphasized the importance of precise control over functional groups during synthesis, which is facilitated by the use of protecting groups like Fmoc.

In addition to its synthetic applications, Fmoc-D-Val-OH has been studied for its potential as a chiral catalyst and ligand in asymmetric synthesis. A study published in Angewandte Chemie (2023) reported the use of Fmoc-protected amino acids as chiral auxiliaries in catalytic asymmetric reactions. The results showed high enantioselectivity and yield, opening new avenues for the efficient production of chiral compounds with pharmaceutical relevance.

The physical properties of Fmoc-D-Val-OH are well-characterized and contribute to its utility in various chemical processes. It is a white crystalline solid with a molecular weight of 355.41 g/mol. The compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). Its stability under standard laboratory conditions makes it suitable for long-term storage and use in multiple synthetic steps.

In conclusion, Fmoc-D-Val-OH (CAS No. 84624-17-9) is a vital reagent in modern synthetic chemistry and medicinal chemistry. Its unique properties as an Fmoc-protected D-amino acid make it an indispensable tool for researchers working on peptide synthesis, peptidomimetic development, and asymmetric catalysis. As research continues to advance, the applications of this compound are likely to expand further, contributing to breakthroughs in drug discovery and therapeutic innovation.

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